

Application Note: Sensitive Detection of Avermectin Residues in Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Avermectin

Cat. No.: B7782182

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine to treat and prevent parasitic infections in livestock. This group includes compounds such as abamectin, doramectin, eprinomectin, ivermectin, and moxidectin. Due to their extensive use, there is a potential for residues of these drugs to accumulate in animal tissues, which can subsequently enter the human food supply. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products to ensure consumer safety.[\[1\]](#)[\[2\]](#)

This application note details a robust and sensitive method for the simultaneous quantification of multiple **avermectin** residues in animal tissues (e.g., muscle, liver) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[\[1\]](#) The method is designed for high throughput and provides the low limits of detection required for regulatory monitoring.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted from established methods for veterinary drug residue analysis.[\[3\]](#)

Reagents:

- Acetonitrile (ACN), LC-MS grade
- Glacial Acetic Acid
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Sodium Chloride (NaCl)
- Dispersive C18 (d-SPE C18) sorbent
- Deionized Water

Procedure:

- Homogenization: Weigh 5 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Extraction: Add 10 mL of acetonitrile containing 2% acetic acid to the tube.
- Salting-Out: Add a pre-weighed QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Shaking: Cap the tube and shake vigorously for 1 minute. An ultrasonic bath can be used for 5 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the sample at $3,155 \times g$ for 10 minutes at $10^{\circ}C$.
- Dispersive SPE Cleanup: Transfer the supernatant (top acetonitrile layer) to a 15 mL tube containing 250 mg of dispersive C18 and 250 mg of anhydrous magnesium sulfate.
- Vortex and Centrifuge: Vortex the cleanup tube briefly and let it rest for 5 minutes. Vortex again and centrifuge at $3,155 \times g$ for 10 minutes at $10^{\circ}C$.
- Evaporation: Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately $47^{\circ}C$.

- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are typical for the separation and detection of **avermectins**.

Table 1: UPLC Conditions

Parameter	Setting
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Formate in Water
Mobile Phase B	0.1% Formic Acid in Methanol or Acetonitrile[4]
Flow Rate	0.2 - 0.4 mL/min[4][5]
Injection Volume	10 μ L[5]
Column Temperature	40 - 50 °C[6]
Gradient Elution	Start at 20% B, ramp to 95-100% B over several minutes, hold, and return to initial conditions.

Table 2: Mass Spectrometry Conditions

Parameter	Setting
Instrument	Tandem Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.5 kV
Source Temperature	100 - 150 °C
Desolvation Temp.	450 °C
Analysis Mode	Multiple Reaction Monitoring (MRM)

Table 3: Exemplary MRM Transitions for **Avermectin** Residues

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
Abamectin B1a	890.5 [M+NH ₄] ⁺ [5]	567.4 [5]	305.1 [5]
Doramectin	916.88 [M+Na] ⁺	593.83	331.40
Eprinomectin B1a	936.6 [M+Na] ⁺ [7]	352.0 [7]	490.0 [7]
Ivermectin B1a	892.71 [M+NH ₄] ⁺	569.6	551.5
Moxidectin	640.85 [M+H] ⁺	498.61	199.03

Data Presentation

The described method demonstrates high sensitivity and excellent recovery, making it suitable for routine residue monitoring.

Table 4: Summary of Method Performance Data from Literature

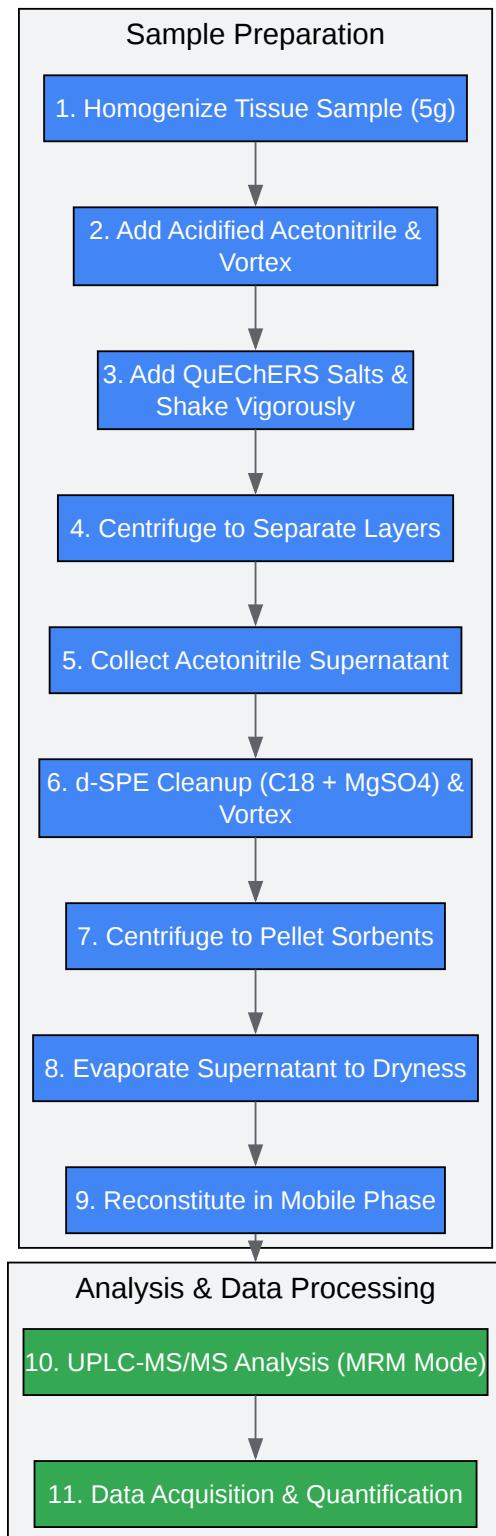
Analyte	Matrix	LOD (µg/kg or ppb)	LOQ (µg/kg or ppb)	Recovery (%)	Reference
Abamectin	Grains	1.2	-	70-120	[1]
Doramectin	Grains	1.2	-	70-120	[1]
Ivermectin	Grains	1.2	-	70-120	[1]
Eprinomectin	Grains	2.4	-	70-120	[1]
Avermectins (4)	Bovine Liver	2.5	5.0	63 - 84	[7]
Avermectins (8)	Bovine Tissues	-	-	88 - 99.8	[4]
Avermectins (5)	Milk	-	-	70 - 110	[2]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from multiple studies and may vary based on instrumentation and specific matrix.

Mandatory Visualization

The overall analytical process from sample receipt to final data analysis is outlined in the workflow diagram below.

Experimental Workflow for Avermectin Residue Analysis

[Click to download full resolution via product page](#)Caption: Workflow for **Avermectin** Analysis in Tissue.

Conclusion

The combination of a QuEChERS-based sample preparation protocol with UPLC-MS/MS analysis provides a sensitive, specific, and efficient method for the determination of **avermectin** residues in animal tissues.^[3] This approach allows for the reliable quantification of multiple analytes in a single run, meeting the stringent requirements for food safety monitoring and regulatory compliance. The method demonstrates excellent recovery and low detection limits, making it a valuable tool for any laboratory involved in veterinary drug residue analysis.^{[4][8]}

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